molecular formula C20H18N2O2S B378757 2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 332051-30-6

2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B378757
CAS No.: 332051-30-6
M. Wt: 350.4g/mol
InChI Key: IQWHGCVZKDVBKZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a heterocyclic compound featuring a partially hydrogenated pyridine core substituted with a benzylsulfanyl group at position 2 and a 3-methoxyphenyl group at position 4. The 6-oxo group and carbonitrile moiety at position 3 complete the structure.

The benzylsulfanyl substituent contributes to increased lipophilicity, while the 3-methoxyphenyl group introduces electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

6-benzylsulfanyl-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-24-16-9-5-8-15(10-16)17-11-19(23)22-20(18(17)12-21)25-13-14-6-3-2-4-7-14/h2-10,17H,11,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWHGCVZKDVBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS Number: 310454-19-4) is a member of the pyridine family and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C27H24N2O3SC_{27}H_{24}N_{2}O_{3}S with a molar mass of 456.56 g/mol. The structure features a pyridine ring substituted with a benzylsulfanyl group and a methoxyphenyl moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process generally includes the formation of the pyridine ring followed by the introduction of the sulfanyl and methoxy groups. Specific methodologies can vary, but they often employ standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial : Studies have shown that related pyridine derivatives can inhibit both Gram-positive and Gram-negative bacteria, although specific data on this compound's antibacterial efficacy remains limited .
  • Antifungal : Certain derivatives have demonstrated antifungal properties against pathogenic fungi such as Candida and Aspergillus species .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer potential. A study focusing on structurally related compounds indicated that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is necessary to elucidate the specific pathways influenced by 2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative damage and subsequent cell death.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study published in PubMed evaluated various pyridine derivatives for their antimicrobial properties against a range of pathogens. Results indicated that certain structural modifications significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research highlighted in ResearchGate focused on the synthesis and evaluation of novel benzylthio derivatives for anticancer properties. These studies reported promising results in inhibiting tumor growth in vitro .

Data Table: Biological Activities Summary

Biological ActivityEfficacyReference
AntibacterialModerate
AntifungalSignificant
AnticancerPromising

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related 6-oxo-tetrahydro-3-pyridinecarbonitriles with variations in substituents at positions 2 (sulfur-containing group) and 4 (aryl/heteroaryl group). Key analogs include:

Substituent Analysis
  • Position 2 (Sulfur-containing group):

    • Benzylsulfanyl (target compound): Enhances steric bulk and lipophilicity compared to smaller sulfur groups (e.g., methylthio).
    • Methylthio/methylsulfanyl (common in analogs): Smaller, less lipophilic, and more electron-withdrawing .
  • Position 4 (Aryl group): 3-Methoxyphenyl (target compound): Electron-donating methoxy group improves solubility and may influence binding in biological systems. 3-Nitrophenyl (CAS 350692-63-6): Electron-withdrawing nitro group increases polarity and reactivity . 2,5-Dimethoxyphenyl (CAS 310454-27-4): Dual electron-donating methoxy groups enhance electronic delocalization .
Molecular Weight and Physicochemical Properties
Compound Name R (Position 2) R' (Position 4) Molecular Weight Key Properties
Target Compound Benzylsulfanyl 3-Methoxyphenyl ~366* High lipophilicity, moderate reactivity
2-(Methylthio)-4-(3-nitrophenyl)-... Methylthio 3-Nitrophenyl 289.31 Density: 1.4 g/cm³; B.P.: 538.6°C
4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-... Methylsulfanyl 2,5-Dimethoxyphenyl 304.36 Enhanced electronic delocalization
4-(4-Fluorophenyl)-2-(methylsulfanyl)-... Methylsulfanyl 4-Fluorophenyl ~289.3* Balanced polarity
1-Benzyl-6-(4-chlorophenyl)-... Methylsulfanyl 4-Chlorophenyl 366.86 Density: 1.4 g/cm³; B.P.: 516.1°C

*Estimated based on molecular formulas.

Impact of Substituents on Properties

  • Lipophilicity: Benzylsulfanyl (target) > methylthio (analogs), affecting solubility and membrane permeability.
  • Electronic Effects: 3-Methoxyphenyl (target) donates electrons, contrasting with nitro (electron-withdrawing) and fluorine (moderate withdrawal) in analogs.
  • Thermal Stability: Higher molecular weight correlates with elevated boiling points (e.g., 516.1–538.6°C in analogs ).

Preparation Methods

Cyclocondensation of β-Ketoesters with Ammonia or Amines

Reacting β-ketoesters (e.g., ethyl acetoacetate) with ammonia or primary amines under acidic or basic conditions generates 1,4,5,6-tetrahydropyridin-2-ones. For example:

CH3C(O)COOR+NH3Tetrahydropyridinone+ROH\text{CH}3\text{C(O)COOR} + \text{NH}3 \rightarrow \text{Tetrahydropyridinone} + \text{ROH}

Modifications using 3-methoxybenzaldehyde in a Mannich reaction or Michael addition can introduce the 3-methoxyphenyl group early in the synthesis.

Incorporation of the Benzylsulfanyl Group

The benzylsulfanyl moiety is introduced at position 2 via nucleophilic substitution or thiol-ene reactions:

Thiolate Displacement

Treating a 2-chloro or 2-bromo tetrahydropyridine intermediate with benzylthiol in the presence of a base (e.g., NaH or Et₃N):

Tetrahydropyridine-Cl+PhCH2SHNaH, DMF2-(Benzylsulfanyl) derivative\text{Tetrahydropyridine-Cl} + \text{PhCH}_2\text{SH} \xrightarrow{\text{NaH, DMF}} \text{2-(Benzylsulfanyl) derivative}

Source highlights the efficacy of dimethylformamide (DMF) and triethylamine in facilitating such substitutions, yielding 21–81% depending on stoichiometry.

Installation of the Cyano Group

The carbonitrile group at position 3 is introduced via:

Cyanation of Halogenated Intermediates

Using metal cyanides (e.g., CuCN) or palladium-catalyzed cyanation:

Tetrahydropyridine-I+CuCN3-Cyano derivative\text{Tetrahydropyridine-I} + \text{CuCN} \rightarrow \text{3-Cyano derivative}

Nitrile-Forming Cyclization

Incorporating cyanoacetamide into the cyclization step directly installs the nitrile group. For example:

NH2C(O)CH2CN+β-ketoesterCyano-containing tetrahydropyridine\text{NH}2\text{C(O)CH}2\text{CN} + \beta\text{-ketoester} \rightarrow \text{Cyano-containing tetrahydropyridine}

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions.

  • Sodium hydride or potassium carbonate effectively deprotonate thiols to thiolates.

Stereochemical Considerations

The tetrahydropyridine ring adopts a half-chair conformation , influencing the stereoselectivity of substitutions.

Analytical Characterization

Key data for verifying the structure include:

  • ¹H NMR : Signals for the methoxy group (δ 3.75–3.80 ppm), aromatic protons (δ 6.70–7.40 ppm), and NH (δ 9–10 ppm).

  • LC-MS : Molecular ion peak at m/z 350.4 [M+H]⁺ .

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